molecular formula C18H12ClN3O B4743321 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4743321
M. Wt: 321.8 g/mol
InChI Key: ZLEWFSDEZQLSHN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical scaffold of significant interest in medicinal and heterocyclic chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of fused bicyclic heterocycles known for its close structural similitude to purine bases adenine and guanine, making it a valuable isostere in the design of bioactive molecules . More than 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, underscoring the versatility and broad research appeal of this core structure . This specific derivative serves as a key synthetic intermediate for constructing novel heterocyclic systems with potential pharmacological properties. Pyrazolo[3,4-b]pyridine-based compounds are extensively investigated for their diverse biological activities, which include antimicrobial , anticancer , antiviral, antioxidant, and anti-Alzheimer properties . The structure-activity relationship (SAR) of this chemotype is richly tunable, allowing for functionalization at multiple positions to modulate properties and interactions with biological targets such as tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and cyclin-dependent kinases (CDKs) . The presence of the 1,2-dihydro-3-one moiety is a notable feature, as such groups can contribute to the compound's electronic profile and its ability to engage in hydrogen bonding, which is critical for molecular recognition in biological systems. Researchers utilize this compound primarily as a sophisticated building block for the synthesis of more complex polyheterocyclic frameworks, such as fused pyrazoles, oxadiazoles, thiadiazoles, and triazoles, which are often screened for enhanced antimicrobial and cytotoxic activities . Its application is central to methodologies exploring solvent-free, microwave-assisted synthesis, and other green chemistry approaches aimed at improving efficiency and sustainability in organic synthesis . This product is intended for chemical synthesis and biological research applications only.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-8-6-12(7-9-13)16-11-10-15-17(20-16)21-22(18(15)23)14-4-2-1-3-5-14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEWFSDEZQLSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and phenylhydrazine can yield an intermediate, which upon further cyclization with a suitable reagent, forms the desired pyrazolo[3,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Scientific Research Applications

6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

4-(4-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

  • Molecular Formula : C₁₈H₁₂N₄O₃
  • Molecular Weight : 332.32 g/mol
  • Key Features : A nitro group at the para position of the phenyl ring increases polarity and electron-withdrawing effects. This substitution may enhance binding affinity in kinase inhibition but reduces lipophilicity compared to the chloro analog.
  • Melting Point: Not reported, but nitro-substituted analogs often exhibit higher melting points due to stronger intermolecular interactions .

4-(3-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

  • Molecular Formula : C₁₈H₁₂N₄O₃
  • Molecular Weight : 332.32 g/mol
  • Key Features : Meta-nitro substitution alters electronic distribution and steric interactions compared to the para-nitro isomer. This may impact solubility and target binding .
Property 6-(4-Chlorophenyl) Analog 4-(4-Nitrophenyl) Analog 4-(3-Nitrophenyl) Analog
Substituent Position 6-position (Cl) 4-position (NO₂) 3-position (NO₂)
Molecular Weight (g/mol) 329.76 332.32 332.32
Electron Effects Moderate EWG (Cl) Strong EWG (NO₂) Strong EWG (NO₂)
Lipophilicity (LogP) Higher (Cl) Lower (NO₂) Lower (NO₂)

Sulfur-Containing Analogs

6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

  • Molecular Formula : C₁₉H₁₃ClN₄O₂S
  • Molecular Weight : 420.86 g/mol
  • Key Features : Introduction of a sulfur atom via a thioether linkage increases molecular weight and polar surface area. The 4-chlorophenylthio group may enhance metabolic stability but reduce membrane permeability compared to the parent compound .

Dichlorobenzyl-Substituted Analog

2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

  • Molecular Formula : C₁₉H₁₃Cl₂N₃O
  • Molecular Weight : 370.24 g/mol
  • This modification likely improves target selectivity but may reduce solubility .

Piperazine and Heterocyclic Derivatives

4-Methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

  • Molecular Formula : C₂₆H₂₆N₆O₂
  • Molecular Weight : 478.54 g/mol
  • Key Features : A piperazine-linked ethyl group adds basicity and hydrogen-bonding capacity. Such derivatives are common in kinase inhibitors (e.g., adavosertib) .

Triazole-Fused Analog

3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

  • Molecular Formula : C₁₈H₁₂ClN₇O
  • Molecular Weight : 385.79 g/mol
  • The methyl group at position 2 may improve metabolic stability .

Biological Activity

6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique pyrazolo[3,4-b]pyridine core with a 4-chlorophenyl and a phenyl group. Its synthesis typically involves multistep reactions starting from precursors such as 4-chlorobenzaldehyde and phenylhydrazine, followed by cyclization under controlled conditions to yield the final product .

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in various human cancer cell lines. For instance, studies demonstrated IC50 values ranging from 0.59 µM to over 10 µM across different cell lines, indicating potent cytotoxic effects .

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets. It may inhibit enzymes involved in cancer cell proliferation and induce apoptosis through various pathways. Notably, it is suggested that the compound targets tubulin polymerization and protein kinase signaling pathways .

Antimicrobial and Antiviral Activities
In addition to its anticancer properties, this compound has demonstrated antimicrobial and antiviral activities. It has been reported to inhibit key enzymes associated with viral replication and bacterial growth .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards malignant cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Further investigations into SAR revealed that modifications to the phenyl groups significantly impacted the biological activity of derivatives. Compounds with electron-withdrawing groups showed enhanced potency against specific cancer types .

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerMCF70.59 ± 0.00
AnticancerHL601.05 ± 0.64
AntimicrobialVarious BacteriaVaries
AntiviralSpecific VirusesVaries

Q & A

Q. What are the optimized synthetic routes for 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with condensation reactions between substituted aldehydes and ethyl cyanoacetate in ionic liquids (e.g., [bmim][BF4]) to form key intermediates. For example, FeCl3·6H2O can catalyze cyclization with 5-amino-3-methyl-1-phenylpyrazole to yield the pyrazolo[3,4-b]pyridin-6-one core . Intermediates should be purified via column chromatography and characterized using 1H^1H-NMR (e.g., DMSO-d6 or CDCl3), 13C^{13}C-NMR, and ESI-MS to confirm regiochemistry and functional group integrity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • NMR : 1H^1H-NMR peaks at δ 6.80–6.88 ppm (aromatic protons) and δ 2.24–3.41 ppm (CH2/CH3 groups) confirm substituent placement .
  • IR : Absorbance at 1646 cm1^{-1} (C=O) and 3237 cm1^{-1} (NH) are diagnostic .
  • Mass Spectrometry : ESI-MS molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., ~344.78 g/mol for analogous structures) .

Q. What solvent systems and catalysts improve reaction yields?

Ionic liquids like [bmim][BF4] enhance reaction efficiency by stabilizing intermediates and reducing side reactions. FeCl3·6H2O is effective for cyclization steps, achieving yields >75% under optimized conditions (80°C, 12–24 hours) . Polar aprotic solvents (DMF, DMSO) are preferred for solubility of aromatic intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model the compound’s 3D conformation and electronic properties. For example:

  • DFT : Predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Docking Studies : Evaluate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the pyridinone oxygen and hydrophobic contacts with chlorophenyl groups .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Perform IC50 assays under standardized conditions (e.g., 72-hour incubation, triplicate measurements) to minimize variability .
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural Analog Comparison : Compare with derivatives (e.g., morpholine- or piperidine-substituted analogs) to identify critical pharmacophores .

Q. What experimental designs are optimal for studying environmental fate and biodegradation?

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to track photolysis products via HPLC-MS .
  • Biotic Studies : Use OECD 301F respirometry to measure microbial degradation in activated sludge, monitoring CO2 evolution and parent compound depletion .

Q. How can reaction mechanisms be elucidated for novel derivatives?

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., acrylonitrile) during synthesis to detect transient intermediates .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • Flow Chemistry : Enhances reproducibility for scale-up by maintaining precise temperature and mixing .

Q. How can thermal stability inform storage and handling protocols?

Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition temperatures. For pyrazolo[3,4-b]pyridinones, stability typically exceeds 200°C, suggesting storage at RT in inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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